Degradation Target Spectrum vs. DB0614
DB1113 (Example 24) degrades a set of kinases that are distinct from those degraded by DB0614 (Example 21), despite both being multi-kinase degraders from the same patent family . DB1113 uniquely degrades CDK4, MAP4K1, MAP4K2, MAP4K3, MAP4K5, MAPK14, MAPKAPK2, MAPKAPK3, RPS6KA1, RPS6KA3, and RIPK1 among the patent-exemplified compounds, while DB0614 uniquely degrades AAK1, AURKA, CDK16, CDK6, NEK9, PLK4, WEE1, and LCK . The two compounds share a partially overlapping degradation profile (e.g., ABL1, ABL2, SIK2, SIK3, ULK1), but the differential targets create distinct functional consequences in cellular assays .
| Evidence Dimension | Number of uniquely degraded kinases (non-overlapping between DB1113 and DB0614) |
|---|---|
| Target Compound Data | ~11 kinases uniquely degraded by DB1113: CDK4, MAP4K1, MAP4K2, MAP4K3, MAP4K5, MAPK14, MAPKAPK2, MAPKAPK3, RPS6KA1, RPS6KA3, RIPK1 |
| Comparator Or Baseline | DB0614 uniquely degrades ~12 kinases: AAK1, AURKA, CDK16, CDK6, NEK9, PLK4, WEE1, LCK, BMP2K, CAMKK1, STK17A, STK17B, ULK3 |
| Quantified Difference | DB1113 and DB0614 share only ~20 common degradation targets out of ~35–40 total kinases degraded; approximately 30–35% of each compound's degradation profile is non-overlapping |
| Conditions | Identified by whole-cell quantitative proteomics in MOLT-4, KELLY, and/or HEK293T cells at 1 μM for 5 h, as described in WO2022093742 |
Why This Matters
Investigators studying MAPK pathway kinases (MAP4K1–5, MAPKAPK2/3), ribosomal S6 kinases (RPS6KA1/3), or RIPK1-dependent signaling should select DB1113 over DB0614, as these targets are not degraded by the comparator compound.
